molecular formula C11H15BrClNO B13286423 4-{[(2-Bromo-4-chlorophenyl)methyl]amino}butan-2-ol

4-{[(2-Bromo-4-chlorophenyl)methyl]amino}butan-2-ol

Cat. No.: B13286423
M. Wt: 292.60 g/mol
InChI Key: YHPXGSYILFHQIG-UHFFFAOYSA-N
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Description

4-{[(2-Bromo-4-chlorophenyl)methyl]amino}butan-2-ol is a chemical compound with the molecular formula C11H15BrClNO. It is characterized by the presence of a bromine and chlorine-substituted phenyl group attached to an amino butanol structure. This compound is primarily used for research purposes and has various applications in scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(2-Bromo-4-chlorophenyl)methyl]amino}butan-2-ol typically involves the reaction of 2-bromo-4-chlorobenzylamine with butan-2-ol under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are optimized to achieve high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes using larger reaction vessels, optimizing reaction parameters, and employing industrial-grade reagents and equipment to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-{[(2-Bromo-4-chlorophenyl)methyl]amino}butan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the removal of halogen atoms.

    Substitution: The bromine and chlorine atoms in the phenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

4-{[(2-Bromo-4-chlorophenyl)methyl]amino}butan-2-ol has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is conducted to explore its potential therapeutic applications, such as its effects on specific biological pathways.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 4-{[(2-Bromo-4-chlorophenyl)methyl]amino}butan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific context of its use in research.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-chlorophenyl)(phenyl)methanol: A related compound with similar structural features but different functional groups.

    4-Bromo-2-methyl-3-butyn-2-ol: Another compound with a bromine-substituted phenyl group, used in different chemical contexts.

Uniqueness

4-{[(2-Bromo-4-chlorophenyl)methyl]amino}butan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H15BrClNO

Molecular Weight

292.60 g/mol

IUPAC Name

4-[(2-bromo-4-chlorophenyl)methylamino]butan-2-ol

InChI

InChI=1S/C11H15BrClNO/c1-8(15)4-5-14-7-9-2-3-10(13)6-11(9)12/h2-3,6,8,14-15H,4-5,7H2,1H3

InChI Key

YHPXGSYILFHQIG-UHFFFAOYSA-N

Canonical SMILES

CC(CCNCC1=C(C=C(C=C1)Cl)Br)O

Origin of Product

United States

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